Product packaging for 4-(Piperidin-1-yl)benzene-1,2-diol(Cat. No.:CAS No. 918970-27-1)

4-(Piperidin-1-yl)benzene-1,2-diol

Cat. No.: B12639189
CAS No.: 918970-27-1
M. Wt: 193.24 g/mol
InChI Key: SZXOBIPNPJPKNG-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)benzene-1,2-diol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a piperidine moiety linked to a catechol (benzene-1,2-diol) core, a structure known to impart significant chelating and binding properties. This molecular architecture makes it a valuable precursor or building block for developing more complex molecules. Researchers may employ it in the synthesis of ligands for metal-catalyzed reactions or as a core structure in the development of pharmacologically active compounds . The synthesis of related piperidinyl-benzene derivatives often involves palladium-catalyzed coupling reactions or nucleophilic aromatic substitution under various conditions . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for personal, medicinal, or household use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B12639189 4-(Piperidin-1-yl)benzene-1,2-diol CAS No. 918970-27-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918970-27-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-piperidin-1-ylbenzene-1,2-diol

InChI

InChI=1S/C11H15NO2/c13-10-5-4-9(8-11(10)14)12-6-2-1-3-7-12/h4-5,8,13-14H,1-3,6-7H2

InChI Key

SZXOBIPNPJPKNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)O)O

Origin of Product

United States

Synthetic Methodologies for 4 Piperidin 1 Yl Benzene 1,2 Diol and Structural Analogues

Strategies for Carbon-Nitrogen Bond Formation at the Piperidine (B6355638) Moiety

The creation of the C-N bond is a critical step in the synthesis of 4-(piperidin-1-yl)benzene-1,2-diol. Various methods have been developed to achieve this, each with its own advantages and substrate scope.

Reductive Amination Approaches for Piperidine Attachment

Reductive amination is a powerful and widely used method for forming C-N bonds. researchgate.net This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. youtube.comyoutube.com In the context of synthesizing this compound, this could involve the reaction of a suitably protected dihydroxybenzaldehyde or cyclohexanedione with piperidine.

A key advantage of reductive amination is the availability of a wide range of reducing agents, allowing for fine-tuning of the reaction conditions. researchgate.net Mild reducing agents like sodium cyanoborohydride (NaBH3CN) are often preferred as they can selectively reduce the iminium ion in the presence of the carbonyl group. youtube.com More recently, palladium-catalyzed reductive amination procedures have been developed, offering high yields and stereoselectivity. researchgate.net

For instance, one potential route involves the reaction of 3,4-dihydroxybenzaldehyde (B13553) with piperidine, followed by reduction. This approach was utilized in the synthesis of 4-substituted catechol derivatives, demonstrating the feasibility of introducing an amine functional group to a catechol structure through reductive amination. rsc.org

Alkylation Reactions Involving Piperidine Nitrogen

Direct alkylation of the piperidine nitrogen with a suitable catechol-containing electrophile is another common strategy. researchgate.net This typically involves the reaction of piperidine with a halo- or sulfonate-substituted catechol derivative. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net

Careful control of reaction conditions is crucial to avoid side reactions, such as over-alkylation, especially when using highly reactive alkylating agents. researchgate.net The choice of solvent can also significantly influence the reaction outcome. chemicalforums.com For example, using a non-polar solvent can favor the desired SN2 reaction pathway. chemicalforums.com

While a direct alkylation of piperidine with a catechol derivative is a plausible route, the synthesis of the required halo-catechol precursor can be challenging. An alternative is to use a protected catechol, such as a dimethoxybenzene derivative, which can be demethylated in a later step.

Multi-Component Reactions for Integrated Ring Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to synthesizing complex molecules like piperidine derivatives. nih.govresearchgate.net These reactions can rapidly build molecular complexity from simple starting materials.

Several MCRs have been developed for the synthesis of substituted piperidines. nih.govresearchgate.net For example, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates has been shown to produce substituted piperidines in good yields. researchgate.net Another approach involves a three-component Mannich-type reaction, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. rsc.org While not directly reported for this compound, these MCRs represent a promising avenue for the future development of efficient synthetic routes.

Introduction and Manipulation of the Catechol Functionality

Dihydroxylation of Benzene (B151609) Precursors

The direct dihydroxylation of an aromatic ring is a challenging transformation. However, methods exist for the dihydroxylation of alkenes, which can be precursors to aromatic systems. wikipedia.orgorganic-chemistry.org For example, osmium tetroxide (OsO4) is a reliable reagent for the syn-dihydroxylation of alkenes, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation. wikipedia.orgyoutube.com Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols. wikipedia.org

Another method involves the use of potassium permanganate (B83412) (KMnO4), although it can lead to over-oxidation if not carefully controlled. youtube.comyoutube.com While direct dihydroxylation of a piperidinyl-substituted benzene is not a common strategy, it could potentially be applied to a suitable precursor.

Demethylation Strategies for Dihydroxyl Group Unmasking

A more common and often more practical approach to introducing the catechol functionality is through the demethylation of a corresponding dimethoxybenzene derivative. sciforum.net The methoxy (B1213986) groups act as protecting groups for the hydroxyls, which can be removed in a final step of the synthesis.

Various reagents can be used for demethylation, with boron tribromide (BBr3) being a particularly effective and widely used choice. Other reagents include hydrobromic acid (HBr) and iodotrimethylsilane (B154268) (TMSI). The choice of demethylating agent depends on the specific substrate and the presence of other functional groups in the molecule.

For example, the synthesis of 4-(piperidin-1-yl)-1,2-dimethoxybenzene could be achieved through one of the C-N bond formation strategies described above, followed by demethylation to yield the final product, this compound.

Derivatization of Benzene-1,2-diol Core

The most direct methods for synthesizing this compound involve the introduction of a piperidine moiety onto the catechol framework. Two primary strategies have been explored for this transformation: electrochemical oxidation followed by nucleophilic addition, and palladium-catalyzed cross-coupling reactions.

One promising approach involves the electrochemical oxidation of catechol. In this method, catechol is oxidized at an anode to generate a highly reactive o-benzoquinone intermediate. This intermediate then readily undergoes a Michael-type addition reaction with piperidine, which acts as a nucleophile, to form the desired this compound. nih.gov This one-pot electrochemical synthesis offers a green and efficient route to the target compound. researchgate.netrsc.org

Another significant strategy for derivatizing the catechol core is through Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of a 4-halocatechol derivative (e.g., 4-bromocatechol (B119925) or 4-iodocatechol) with piperidine. While this specific reaction for 4-halocatechol has not been extensively detailed, the Buchwald-Hartwig amination is a well-established and versatile method for forming carbon-nitrogen bonds with a wide range of aryl halides and amines. researchgate.netnih.govresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Furthermore, the synthesis of 4-aminocatechol presents a potential precursor for obtaining this compound. google.comchemicalbook.compatsnap.com The 4-aminocatechol could then undergo N-alkylation with a suitable piperidine precursor, such as 1,5-dihalopentane, to form the piperidine ring.

Total Synthesis Approaches and Yield Optimization

Total synthesis of this compound would involve constructing the molecule from simpler, non-catechol and non-piperidine starting materials. While specific total synthesis routes for this exact compound are not widely reported, general principles of organic synthesis can be applied.

One conceptual approach could involve the synthesis of a substituted aminoketone, which can then be further elaborated to the final product. For instance, a Mannich reaction involving a suitable acetophenone, formaldehyde, and piperidine could yield a key intermediate. nih.gov

Yield optimization is a critical aspect of any synthetic route. In the context of the electrochemical synthesis, factors such as the solvent system (e.g., water/acetonitrile mixtures), electrolyte concentration, and electrode material can significantly influence the reaction efficiency. nih.gov For Buchwald-Hartwig amination, optimization would focus on screening different palladium catalysts (e.g., those based on ligands like XPhos or Josiphos), bases (e.g., sodium tert-butoxide, cesium carbonate), and reaction conditions (temperature, solvent) to maximize the yield of the desired product. nih.govnih.gov In the case of the Michael addition of piperidine to o-benzoquinone, controlling the reaction conditions is key to favoring the desired 1,4-addition product and minimizing side reactions. ntu.edu.sgresearchgate.netbeilstein-journals.orgtcichemicals.com

Table 1: Key Reactions and Potential Yields for the Synthesis of this compound and Analogues

Reaction TypeStarting MaterialsProductReported/Potential YieldReference(s)
Electrochemical Oxidation/Michael AdditionCatechol, PiperidineThis compoundGood nih.govresearchgate.net
Buchwald-Hartwig Amination4-Halocatechol, PiperidineThis compoundPotentially High (by analogy) researchgate.netnih.gov
N-Alkylation4-Aminocatechol, 1,5-DihalopentaneThis compoundModerate to Good google.compatsnap.com
Mannich Reaction (for intermediates)Acetophenone derivative, Formaldehyde, PiperidineAminoketone intermediateVaries nih.gov

Catalytic Systems and Stereochemical Control in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its structural analogues. As previously mentioned, palladium complexes are central to the Buchwald-Hartwig amination approach. The choice of phosphine (B1218219) ligand associated with the palladium center is critical in determining the catalyst's activity and selectivity.

For the synthesis of substituted piperidines in general, a variety of catalytic systems have been developed that could be adapted for the synthesis of analogues of the target molecule. These include gold-catalyzed cyclizations of amides, which can lead to piperidin-4-ols with a high degree of stereoselectivity. nih.gov Organocatalytic methods, using chiral amines or their derivatives, have also emerged as powerful tools for the enantioselective synthesis of polysubstituted piperidines. acs.org These methods often proceed through domino reactions, allowing for the construction of complex piperidine rings with multiple stereocenters in a single step.

Stereochemical control is a significant consideration, particularly when synthesizing chiral analogues of this compound. The development of catalytic enantioselective methods for the synthesis of 3-substituted piperidines from arylboronic acids and pyridine, for example, showcases the potential for creating chiral piperidine moieties that could then be incorporated into the final catechol structure. acs.org Four-component stereoselective syntheses have also been reported for creating highly substituted piperidines. researchgate.net

Table 2: Catalytic Systems for the Synthesis of Piperidine Derivatives

Catalyst TypeReactionKey FeaturesReference(s)
Palladium Complexes (e.g., with XPhos, Josiphos)Buchwald-Hartwig AminationForms C-N bonds with aryl halides. nih.govnih.gov
Gold Catalysts (e.g., PPh₃AuNTf₂)Cyclization of N-homopropargyl amidesLeads to piperidin-4-ols. nih.gov
Chiral Organocatalysts (e.g., Prolinol derivatives)Domino Michael Addition/AminalizationEnantioselective synthesis of polysubstituted piperidines. acs.org
Rhodium CatalystsAsymmetric CarbometalationEnantioselective synthesis of 3-substituted piperidines. acs.org

Chemical Reactivity and Transformation Mechanisms of 4 Piperidin 1 Yl Benzene 1,2 Diol

Electron Transfer and Redox Chemistry of the Catechol Moiety

The catechol portion of the molecule is central to its redox chemistry, readily undergoing oxidation to form reactive intermediates. This reactivity is a hallmark of catechol and its derivatives.

The oxidation of substituted catechols has been studied using various electrochemical methods, including cyclic voltammetry and coulometry. marquette.edu The general mechanism involves the initial oxidation of the catechol to its corresponding o-quinone. marquette.eduua.es This two-electron, two-proton process is often reversible. For 4-(Piperidin-1-yl)benzene-1,2-diol, the electron-donating nature of the piperidine (B6355638) group facilitates this oxidation.

The resulting o-quinone is highly electrophilic and can undergo further reactions. A common pathway for substituted catechols is the reaction of the generated quinone with the basic form of the starting catechol, leading to the formation of dimeric products. marquette.edu These dimers are frequently unstable and can rapidly polymerize or undergo other irreversible reactions to form electro-inactive products. marquette.edu In some cases, the intermediate products of these coupling reactions can be stable enough to be observed in cyclic voltammetry experiments. marquette.edu The rate of this coupling reaction is significantly influenced by the nature of the substituent on the catechol ring. marquette.edu

The oxidation can be influenced by pH, with higher pH values promoting the deprotonation of the catechol and increasing the rate of subsequent chemical reactions. ua.es This can also lead to the fouling of electrode surfaces during electrochemical studies due to the polymerization of oxidation products. ua.es

The oxidation of catechols can also proceed through radical intermediates. Under certain conditions, particularly at alkaline pH, catechols can be oxidized to a semiquinone radical. nih.govacs.org This can occur through a process called comproportionation, where the catechol and its corresponding o-quinone react to form two molecules of the semiquinone radical. nih.govacs.org Molecular oxygen can then oxidize the semiquinone. nih.govacs.org

The presence of the catechol moiety imparts significant antioxidant and radical scavenging properties to the molecule. ontosight.ai This activity is a key feature of many phenolic compounds and is central to their potential biological applications. The ability to donate a hydrogen atom from one of its hydroxyl groups allows it to neutralize free radicals, thereby terminating damaging radical chain reactions. The resulting radical is stabilized by resonance within the aromatic ring.

Reactions Involving Hydroxyl Groups

The two hydroxyl groups of the catechol moiety are the sites of several important chemical reactions, including acid-base reactions and functional group interconversions.

The hydroxyl groups of the catechol ring are acidic and can be deprotonated to form phenolate (B1203915) anions. The acidity of these protons, quantified by their pKa values, is influenced by the substituent on the ring. frontiersin.org A computational study on substituted 1,2-dihydroxybenzenes (catechols) has shown that the deprotonation order of the hydroxyl groups is dependent on whether the substituent is electron-donating or electron-withdrawing. frontiersin.org For catechols with electron-donating groups (EDG), the hydroxyl group meta to the substituent is typically deprotonated first. frontiersin.org The piperidine group in this compound is an electron-donating group.

The determination of pKa values is crucial as the deprotonation of the hydroxyl groups governs properties like chelation. frontiersin.org Calculating these values accurately often requires considering the intramolecular hydrogen bond between the adjacent hydroxyl groups. frontiersin.org

Table 1: Experimental pKa Values for Substituted Phenols This table illustrates the effect of various substituents on the acidity of the phenolic hydroxyl group. Electron-withdrawing groups generally lower the pKa (increase acidity), while electron-donating groups raise it.

CompoundSubstituentpKa
Phenol (B47542)-H9.99
p-Cresol-CH₃10.26
p-Aminophenol-NH₂10.30
p-Nitrophenol-NO₂7.15
p-Chlorophenol-Cl9.42

Data compiled from various sources on phenol acidity.

The hydroxyl groups of this compound can undergo standard functional group interconversions common to phenols.

Etherification: The phenolate anions, formed by deprotonation with a suitable base, can act as nucleophiles in Williamson ether synthesis. Reaction with an alkyl halide would lead to the formation of a mono- or di-ether derivative.

Esterification: Ester derivatives can be formed by reacting the catechol with acyl chlorides or acid anhydrides under basic conditions. This reaction acylates one or both of the hydroxyl groups.

Oxidation: While the catechol ring is prone to oxidation to a quinone, the hydroxyl groups themselves can be oxidized under specific conditions. For example, vicinal diols can be oxidized to α-hydroxy ketones using reagents like hydrogen peroxide with a manganese catalyst. researchgate.net

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, making it both basic and nucleophilic.

Protonation: In the presence of acid, the lone pair of electrons on the nitrogen atom can accept a proton, forming a piperidinium (B107235) salt. This is a typical acid-base reaction for an amine.

N-Alkylation and N-Acylation: As a nucleophile, the piperidine nitrogen can react with electrophiles. For instance, it can undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form the corresponding tertiary amine or amide, respectively.

Influence on Aromatic Ring: The nitrogen atom, through its lone pair, acts as an electron-donating group to the benzene (B151609) ring via resonance. This increases the electron density of the catechol system, making it more susceptible to electrophilic aromatic substitution and facilitating the oxidation of the catechol moiety.

Basicity and Salt Formation

The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, rendering it basic and capable of forming salts with various acids. The basicity of this nitrogen is a critical factor in its chemical and pharmaceutical properties.

General Principles of Basicity: Simple alkyl amines are typically basic, with pKₐ values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org The piperidine ring, a secondary cyclic amine, has a pKₐ for its conjugate acid of approximately 11.12, making it a relatively strong organic base. However, when the nitrogen atom is directly attached to an aromatic ring, as in N-arylpiperidines, its basicity is significantly reduced. masterorganicchemistry.com This decrease is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which makes the lone pair less available for protonation. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the nitrogen is attached to a catechol (benzene-1,2-diol) ring. The electron-donating nature of the two hydroxyl groups on the catechol ring can partially counteract the electron-withdrawing effect of the aromatic system, potentially making it slightly more basic than N-phenylpiperidine. Nevertheless, it is expected to be a weaker base than unsubstituted piperidine.

Salt Formation: The basic nature of the piperidine nitrogen allows for the formation of stable salts upon reaction with both inorganic and organic acids. For the related compound, 4-(piperidin-4-yl)benzene-1,3-diol, the formation of hydrochloride and other pharmaceutically acceptable salts has been documented. google.com This is achieved by treating the compound with acids such as hydrochloric acid, sulfuric acid, trifluoromethanesulfonic acid, or trifluoroacetic acid. google.com It is highly probable that this compound undergoes similar acid-base reactions to form corresponding salts.

Acid Type Example Reactant Acids Expected Salt Product
Inorganic AcidsHydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄)This compound hydrochloride
Organic AcidsTrifluoroacetic Acid (TFA), Methanesulfonic AcidThis compound trifluoroacetate

Nucleophilic and Electrophilic Reactivity at Nitrogen

The nitrogen atom of the piperidine ring is the primary center for both nucleophilic and electrophilic attacks.

Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom makes it a nucleophile, capable of reacting with various electrophiles. Common reactions for tertiary amines like the N-arylpiperidine moiety in the target molecule include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt. This reaction, a form of quaternization, would introduce a positive charge on the nitrogen atom.

Acylation: While tertiary amines cannot form amides in the traditional sense (as they lack a proton on the nitrogen), they can react with acyl halides or anhydrides. This can lead to the formation of acylammonium ions, which can be reactive intermediates or, in some cases, cleave to yield other products. However, the catechol hydroxyl groups are also nucleophilic and would likely compete in acylation reactions, potentially leading to ester formation.

The nucleophilicity of the nitrogen in this compound is tempered by the N-aryl substitution. This reduces its reactivity compared to a simple aliphatic tertiary amine.

Electrophilic Reactivity: The nitrogen atom itself is electron-rich and thus not typically subject to attack by nucleophiles. However, the molecule as a whole can undergo electrophilic substitution on the catechol ring. The piperidin-1-yl group and the two hydroxyl groups are all strongly activating, ortho-, para-directing groups. This makes the aromatic ring highly susceptible to electrophilic attack (e.g., halogenation, nitration, sulfonation, Friedel-Crafts reactions). chemcess.com Reactions would likely occur at the positions ortho and para to the existing substituents that are not already occupied.

Ring-Opening and Rearrangement Mechanisms

Ring-opening and rearrangement reactions involving the piperidine or benzene ring of this compound are not commonly observed under standard conditions. These rings are generally stable.

Piperidine Ring Stability: The piperidine ring is a six-membered saturated heterocycle and is conformationally stable, typically adopting a chair conformation to minimize steric and torsional strain. chemrevlett.com Ring-opening would require cleavage of a carbon-nitrogen or carbon-carbon bond, which is energetically unfavorable and would necessitate harsh reaction conditions or the use of specific reagents designed for such transformations. For instance, certain rearrangements of piperidine N-oxides to oxazepines have been reported, but this would first require oxidation of the piperidine nitrogen.

Benzene Ring Stability: The benzene ring is aromatic and thus exceptionally stable. Ring-opening would require significant energy input to overcome the aromatic stabilization energy and is not a typical reaction pathway for this compound.

Potential Rearrangements: While no specific rearrangements for this compound are documented, rearrangements involving the catechol moiety under certain oxidative conditions are known in broader organic chemistry. For example, the oxidative cleavage of catechols can lead to the formation of muconic acid derivatives. chemcess.com However, such reactions would fundamentally alter the core structure of the molecule.

Advanced Spectroscopic and Structural Characterization of 4 Piperidin 1 Yl Benzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular architecture can be assembled.

Proton (¹H) NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of 4-(Piperidin-1-yl)benzene-1,2-diol provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzene-1,2-diol ring typically appear as multiplets in the downfield region, generally between 6.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns depend on the substitution pattern. For a related compound, benzene-1,4-diol, the aromatic protons appear as a singlet, indicating their chemical equivalence chegg.comchegg.com. In contrast, the protons on the piperidine (B6355638) ring are observed in the upfield region. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field compared to the other piperidine protons chemicalbook.com. The protons of the hydroxyl groups (-OH) can appear over a wide range of chemical shifts and may exhibit broadening or exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.5 - 7.5 Multiplet
Piperidine CH₂ (adjacent to N) ~2.8 - 3.5 Multiplet
Piperidine CH₂ ~1.5 - 2.0 Multiplet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum by detailing the carbon framework of the molecule. The carbon atoms of the benzene (B151609) ring are typically found in the range of 110-160 ppm. The carbons bearing the hydroxyl groups will be significantly deshielded and appear at the lower end of this range. For instance, in substituted benzenes, the carbons attached to oxygen in alcohols and ethers resonate between approximately 40 and 95 ppm wisc.edu. The piperidine carbons will appear in the upfield region, generally between 20 and 60 ppm. The carbons directly bonded to the nitrogen atom will be the most deshielded among the piperidine carbons. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing insight into its symmetry. docbrown.infodocbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-OH 140 - 155
Aromatic C-N 130 - 145
Aromatic CH 115 - 130
Piperidine C (adjacent to N) 45 - 60

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. This is crucial for identifying adjacent protons within the piperidine ring and for determining the substitution pattern on the aromatic ring by observing the correlations between neighboring aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. columbia.edu This allows for the direct assignment of each protonated carbon in the molecule, linking the information from the ¹H and ¹³C NMR spectra. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is particularly useful for identifying the point of attachment of the piperidine ring to the benzene-1,2-diol moiety by observing correlations between the piperidine protons and the aromatic carbons, and vice-versa. It is also instrumental in confirming the relative positions of the substituents on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The C-O stretching vibrations of the phenol (B47542) groups typically appear in the 1260-1180 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the piperidine ring is expected to appear in the 1250-1020 cm⁻¹ region. Aliphatic C-H stretching vibrations from the piperidine ring will be present in the 2950-2850 cm⁻¹ range. For a similar compound, 1,4-benzenediol, characteristic IR peaks are observed, which can be used as a reference. chegg.com The IR spectrum of 1-benzyl-4-piperidinol also provides reference points for the piperidine moiety. nist.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3200 - 3600 (broad)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (Piperidine) Stretching 2850 - 2950
Aromatic C=C Stretching 1450 - 1600
Phenolic C-O Stretching 1180 - 1260

Raman Spectroscopy for Molecular Vibrational Modes

Vibrational Circular Dichroism (VCD) for Absolute Configuration and Conformational Analysis

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique that provides detailed three-dimensional structural information by detecting differences in the attenuation of left and right circularly polarized infrared light. wikipedia.org This method is particularly sensitive to the mutual orientation of different groups within a molecule, making it an invaluable tool for determining the absolute configuration of chiral molecules in solution. wikipedia.org

For a molecule like this compound, which contains a flexible piperidine ring and a catechol moiety, VCD can elucidate the preferred conformations in solution. The piperidine ring can adopt various conformations, such as a chair or boat form. nih.gov The analysis of VCD spectra, often complemented by quantum computations based on density functional theory (DFT), allows for the simulation of spectra for different enantiomers and conformers. wikipedia.org By comparing the experimental VCD spectrum with the calculated spectra, the absolute configuration and the dominant solution-state conformation of the molecule can be unequivocally assigned.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular mass and elucidate the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight.

The fragmentation of this compound under mass spectrometric conditions is expected to follow characteristic pathways for amines and aromatic compounds. libretexts.org Key fragmentation patterns would likely include:

Alpha-cleavage: This is a dominant fragmentation pathway for aliphatic amines, involving the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of the piperidine ring, this would lead to the loss of specific fragments, resulting in characteristic peaks.

Loss of H: A peak corresponding to the molecular ion minus one mass unit (M-1) is common for cyclic amines like piperidine. miamioh.edu

Fragmentation of the Aromatic Ring: Aromatic compounds often show strong molecular ion peaks due to their stability. libretexts.org Fragmentation may involve the loss of the hydroxyl groups or cleavage of the bond connecting the piperidine ring to the benzene ring.

The precise fragmentation pattern provides a fingerprint for the molecule, confirming its structure and the connectivity of its constituent parts.

Ion Possible Fragmentation Pathway Significance
[M]+Molecular IonConfirms the molecular weight of the compound.
[M-1]+Loss of a hydrogen atomCharacteristic of cyclic amines. miamioh.edu
[M-29]+Loss of a C2H5 radicalPossible fragmentation of the piperidine ring.
[M-43]+Loss of a C3H7 radicalFurther fragmentation of the piperidine ring.
Fragments from benzene ringCleavage of substituentsProvides information on the aromatic portion.

This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry for similar structures. Actual results may vary.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic Absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by both the catechol (1,2-dihydroxybenzene) and the piperidine moieties. The catechol portion, being an aromatic system with hydroxyl substituents, will exhibit characteristic absorptions in the ultraviolet region.

The electronic transitions are typically π → π* and n → π* transitions. researchgate.netbakhtiniada.ru The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The presence of the hydroxyl and piperidinyl groups, which act as auxochromes, can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption bands. The non-bonding electrons on the oxygen and nitrogen atoms can participate in n → π* transitions, which are typically of lower intensity.

The solvent environment can also influence the UV-Vis spectrum, with polar solvents potentially causing shifts in the absorption bands due to interactions with the molecule. rsc.org Analysis of the UV-Vis spectrum, often coupled with quantum-chemical simulations, can help in assigning the specific electronic transitions and understanding the electronic structure of the molecule. researchgate.netbakhtiniada.ru

Type of Transition Expected Wavelength Region Description
π → π~200-300 nmHigh-intensity transitions within the benzene ring.
n → π>280 nmLower intensity transitions involving non-bonding electrons on oxygen and nitrogen.

This table provides an estimated range for electronic transitions based on the functional groups present. Actual λmax values would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

The initial step in X-ray crystallographic analysis involves determining the crystal system and space group of the compound. The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. researchgate.net The space group provides a more detailed description of the symmetry elements within the crystal. This information is crucial for solving the crystal structure. For example, a centrosymmetric space group would indicate that the molecule crystallizes in a way that both enantiomers are present in the unit cell. nih.gov

Once the crystal structure is solved, precise measurements of bond lengths, bond angles, and dihedral angles can be obtained. researchgate.net These parameters provide a detailed geometric description of the molecule in the solid state. For this compound, this analysis would reveal:

The C-C and C-O bond lengths within the catechol ring.

The C-N and C-C bond lengths within the piperidine ring.

The bond length between the piperidine nitrogen and the benzene ring.

The bond angles around each atom, confirming the geometry (e.g., trigonal planar for the sp2 carbons of the benzene ring, tetrahedral for the sp3 carbons of the piperidine ring).

The dihedral angles, which describe the rotational relationship between different parts of the molecule, such as the orientation of the piperidine ring relative to the benzene ring. nih.gov

Parameter Description Significance
Bond LengthsThe distance between the nuclei of two bonded atoms.Indicates the type and strength of the chemical bonds.
Bond AnglesThe angle formed between three connected atoms.Defines the geometry around a central atom.
Dihedral AnglesThe angle between two intersecting planes.Describes the conformation and steric relationships within the molecule. nih.gov

This table provides a general overview of the parameters obtained from X-ray crystallography.

In the solid state, molecules of this compound will interact with each other to form a three-dimensional lattice. X-ray crystallography reveals the nature and geometry of these intermolecular interactions, which are critical for understanding the supramolecular assembly. Key interactions would include:

Hydrogen Bonding: The hydroxyl groups of the catechol moiety are excellent hydrogen bond donors, and the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This can lead to the formation of extensive hydrogen-bonding networks, linking molecules into chains, sheets, or more complex three-dimensional structures. nih.gov

The combination of these intermolecular forces dictates how the molecules pack in the crystal, influencing physical properties such as melting point and solubility. The study of these supramolecular assemblies provides insights into crystal engineering and the design of new materials with specific properties. nih.govrsc.org

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Detailed research findings and data tables for the Hirshfeld surface analysis of this compound are not available in the current body of scientific literature. This analysis requires crystallographic data from X-ray diffraction experiments, which have not been publicly reported for this specific compound.

Computational Chemistry and Theoretical Investigations of 4 Piperidin 1 Yl Benzene 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems, offering a detailed view of their behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(Piperidin-1-yl)benzene-1,2-diol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p) or 6-31G**), are utilized to determine the most stable molecular geometry (geometry optimization). nih.govmdpi.com This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The optimized geometry is fundamental for further calculations, including vibrational frequency analysis and the prediction of various molecular properties. nih.gov DFT is also instrumental in exploring the electronic structure, providing information about electron density distribution and molecular orbitals. mdpi.com For instance, in similar heterocyclic compounds, DFT has been successfully used to analyze electronic behavior and charge distribution patterns. mdpi.com

Ab Initio Methods for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nih.govresearchgate.net These methods are employed to calculate the electronic properties of molecules like this compound. While computationally more demanding than DFT, ab initio calculations can provide a valuable benchmark for electronic properties. researchgate.net For example, both DFT and HF methods have been used to study the electronic structure of complex pharmaceutical molecules, offering insights into their reactivity. nih.gov However, it's noted that HF methods might overestimate the HOMO-LUMO gap, while DFT methods can sometimes underestimate it. unl.eduunl.edu

Electronic Structure Analysis

The analysis of the electronic structure provides a deeper understanding of the chemical reactivity and kinetic stability of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, NBO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. schrodinger.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and intramolecular interactions. orientjchem.orgimperial.ac.uk It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing quantitative insights into hyperconjugative and steric effects. researchgate.net This analysis helps in understanding the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. orientjchem.org

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene (B151609)-6.761.348.10
Benzene (Theoretical)-9.25-0.658.60

This table is generated based on general knowledge and data from similar compounds for illustrative purposes. researchgate.netyoutube.commasterorganicchemistry.comyoutube.comyoutube.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (in red and yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the piperidine (B6355638) ring, indicating these as sites for electrophilic interaction. researchgate.net The hydrogen atoms of the hydroxyl groups would likely exhibit positive potential.

Table 2: Molecular Electrostatic Potential (MEP) Analysis Summary Note: This table provides a qualitative prediction of the MEP for this compound based on the functional groups present.

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Oxygen atoms of hydroxyl groupsNegative (Red/Yellow)Susceptible to electrophilic attack
Nitrogen atom of piperidine ringNegative (Red/Yellow)Potential site for electrophilic interaction
Hydrogen atoms of hydroxyl groupsPositive (Blue)Susceptible to nucleophilic attack
Aromatic ringVariable, generally electron-richCan interact with electrophiles

This table is generated based on general principles of MEP analysis. nih.govresearchgate.netresearchgate.net

Global Reactivity Descriptors

Global reactivity descriptors are fundamental in computational chemistry for predicting the reactivity and stability of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these calculations would provide insights into its electronic properties.

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to deformation or change in its electron cloud. A larger HOMO-LUMO gap results in greater hardness, indicating higher stability and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness, softness indicates the ease of modifying the electron cloud. A smaller HOMO-LUMO gap suggests greater softness and higher reactivity.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

These parameters are typically calculated using Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost. While specific values for this compound are not published, a hypothetical data table based on typical ranges for similar organic molecules is presented below for illustrative purposes.

DescriptorFormulaHypothetical Value RangeSignificance for this compound
Chemical Hardness (η)(ELUMO - EHOMO) / 21.5 - 4.0 eVIndicates the compound's overall stability and reactivity.
Chemical Softness (S)1 / (2η)0.125 - 0.333 eV-1Reflects its polarizability and the ease of electronic excitation.
Electrophilicity Index (ω)μ2 / (2η)0.5 - 2.5 eVSuggests its potential to interact with nucleophilic sites in biological targets.
Electronegativity (χ)-(EHOMO + ELUMO) / 23.0 - 5.0 eVMeasures the molecule's ability to attract electrons.
Chemical Potential (μ)(EHOMO + ELUMO) / 2-5.0 to -3.0 eVRepresents the escaping tendency of electrons from an equilibrium system.

Note: The values presented in this table are hypothetical and serve as a representation of what would be calculated for a molecule like this compound in a computational study.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

In a typical molecular docking study of this compound, the molecule would be docked into the active site of a chosen protein target. The analysis would focus on identifying key interactions, such as:

Hydrogen Bonds: The hydroxyl groups of the catechol moiety and the nitrogen atom of the piperidine ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The piperidine ring and the benzene ring can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The aromatic benzene ring could interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Quantitative Assessment of Binding Affinities and Docking Scores

Docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. The docking score is typically expressed in kcal/mol, with more negative values indicating a stronger predicted binding affinity. While no specific docking studies for this compound have been found, a hypothetical table of results is shown below to illustrate the type of data generated.

Protein TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Monoamine Oxidase B-8.5Tyr435, Gln206, Cys172
Catechol-O-methyltransferase-7.9Asp141, Glu199, Met203
Tyrosinase-9.1His259, His263, His85

Note: This table contains hypothetical data for illustrative purposes. The selection of protein targets is based on the structural motifs of the compound (catechol and piperidine).

Validation of Docking Protocols

To ensure the reliability of docking results, the docking protocol must be validated. A common method is to re-dock a known co-crystallized ligand into the active site of its protein. A successful validation is typically achieved if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å. This confirms that the docking algorithm and parameters can accurately reproduce the experimentally observed binding mode.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into:

Conformational Changes: How the ligand and protein adapt to each other upon binding.

Binding Stability: The stability of the predicted binding pose and key interactions over the simulation period (typically nanoseconds).

Solvent Effects: The role of water molecules in mediating or disrupting ligand-protein interactions.

Analysis of the MD trajectory, including RMSD of the ligand and protein backbone, and the persistence of hydrogen bonds, would offer a more realistic and dynamic picture of the binding event than the static view provided by docking alone.

Mechanistic Investigations of Biochemical Interactions in Vitro Models

Antioxidant Mechanisms of Action (in vitro)

The antioxidant properties of 4-(Piperidin-1-yl)benzene-1,2-diol are a key area of study, with research focusing on its ability to counteract oxidative stress through various chemical pathways.

The antioxidant activity of phenolic compounds is often attributed to their ability to scavenge free radicals. Two primary mechanisms for this action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. frontiersin.orgmdpi.com The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the radical. frontiersin.orgnih.gov

While direct studies on the specific radical scavenging mechanism of this compound are not extensively detailed in the provided results, the presence of the catechol (benzene-1,2-diol) moiety strongly suggests its participation in these antioxidant processes. Piperidine (B6355638) derivatives have been shown to possess radical scavenging abilities against species like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide (B77818) anion radical. nih.gov The efficiency of this scavenging activity can be influenced by the specific functional groups attached to the piperidine ring. nih.gov The bond dissociation energy (BDE) is a critical factor in the HAT mechanism, with a lower BDE facilitating the hydrogen atom donation. mdpi.com

The "philicity" of a radical, meaning its tendency to act as a nucleophile or electrophile, also plays a role in the favorability of HAT reactions. scripps.edu For effective radical scavenging, there should be a matched polarity between the radical and the hydrogen donor. scripps.edu

The catechol, or benzene-1,2-diol, moiety is a crucial structural feature responsible for the antioxidant properties of this compound. wikipedia.orghmdb.ca Catechol and its derivatives are known to be effective antioxidants. researchgate.netnih.gov Their mechanism of action in mitigating oxidative stress involves the donation of hydrogen atoms from their hydroxyl groups to free radicals, which stabilizes the radicals and prevents them from causing cellular damage. researchgate.netnih.gov

The bioactivation of benzene (B151609) can lead to the formation of catechol, which can then form semiquinones and reactive quinones. researchgate.netnih.gov These species can generate reactive oxygen species (ROS), which are implicated in oxidative DNA damage. researchgate.netnih.gov However, the catechol structure itself, when present in a molecule like this compound, can act as a scavenger of these harmful radicals. The presence of two adjacent hydroxyl groups on the aromatic ring allows for the formation of a stable ortho-quinone upon oxidation, which contributes to its antioxidant efficacy.

Enzymatic Interaction Mechanisms (in vitro)

The interaction of this compound with various enzymes has been investigated to understand its potential as a modulator of enzymatic activity.

Enzyme inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, uncompetitive, or mixed-type inhibition. Kinetic studies are essential to determine the type of inhibition and the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). For instance, in the study of certain piperidinone derivatives, different substituents on the benzylidene rings influenced their inhibitory potency against cholinesterases. acgpubs.org Similarly, a study on α,β-unsaturated carbonyl based piperidinone derivatives revealed that they exhibited varying degrees of inhibition against acetylcholinesterase and butyrylcholinesterase, with some showing selectivity for one enzyme over the other. acgpubs.org

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Several piperidine derivatives have been investigated as cholinesterase inhibitors. acgpubs.orgnih.govresearchgate.net For example, a series of α,β-unsaturated carbonyl based piperidinone derivatives showed inhibitory activity against both AChE and BChE, with some compounds demonstrating selectivity for AChE. acgpubs.org Another study on 4-oxypiperidine ethers identified compounds with nanomolar affinity for the histamine (B1213489) H3 receptor and inhibitory activity against both AChE and BuChE. nih.gov The structural differences between the active sites of AChE and BChE, particularly the larger and more accessible active site of BChE, allow for the accommodation of a wider variety of inhibitors. nih.gov

The following table summarizes the inhibitory activities of some piperidine derivatives against cholinesterases:

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Type
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one (1d)AChE12.55-
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one (1g)BuChE17.28-
ADS031 (a 4-oxypiperidine ether)AChE1.537-
Compound 17 (a hybrid of α-lipoic acid and 4-amino-1-benzyl piperidine)AChE1.75Mixed
Compound 17 (a hybrid of α-lipoic acid and 4-amino-1-benzyl piperidine)BuChE5.61Non-competitive

Data sourced from multiple studies for illustrative purposes. acgpubs.orgnih.govresearchgate.net

Tyrosinase is a key enzyme in the biosynthesis of melanin. nih.govnih.gov Inhibition of tyrosinase is of interest for cosmetic and medicinal applications to control pigmentation. The catechol structure is a known substrate for tyrosinase, which can oxidize it to form quinones. hmdb.canih.gov This interaction can sometimes lead to the classification of catechol-containing compounds as tyrosinase inhibitors if they prevent the formation of dopachrome (B613829) from the enzyme's natural substrate, L-DOPA. nih.gov

The inhibitory mechanism can be complex. Some compounds act as competitive inhibitors, binding to the active site of the enzyme. Others can be suicide substrates, where the enzyme catalyzes a reaction that leads to its own irreversible inactivation. nih.govnih.gov The presence of the catechol moiety in this compound suggests a potential interaction with tyrosinase, likely as a substrate and possibly as an inhibitor depending on the specific kinetics of the interaction. For instance, some isoflavones with hydroxyl groups at specific positions have been shown to act as suicide substrates for mushroom tyrosinase. nih.gov

Interaction with ADP-Sugar Pyrophosphatases (e.g., NUDT5)

Research into the specific interaction between this compound and ADP-sugar pyrophosphatases like NUDT5 is an emerging area. While direct inhibitory data for this specific compound is not extensively detailed in the provided context, the catechol moiety is a well-known pharmacophore that can participate in various biological interactions. NUDT5 is involved in the hydrolysis of ADP-sugars and is a target of interest in cancer therapy. The diol structure of this compound could potentially interact with the active site of enzymes like NUDT5, possibly through hydrogen bonding or coordination with metal ions if present in the active site. Further investigation is required to elucidate the precise mechanism and inhibitory potential against this class of enzymes.

Interaction with Histone Demethylases (e.g., LSD1)

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator and a validated target in oncology. researchgate.net The inhibition of LSD1 can lead to the re-expression of tumor suppressor genes. The catechol group of this compound is a critical feature for its interaction with LSD1.

Mechanistically, LSD1 inhibitors often work by interacting with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. researchgate.net Reversible inhibitors can form hydrogen bonds and other non-covalent interactions within the active site. For instance, molecular docking studies of some inhibitors have shown interactions with key residues such as Asn540 and Asp555. researchgate.net The inhibition of LSD1 by such compounds leads to an increase in the methylation levels of histone H3 at lysine (B10760008) 4 (H3K4me1/2), which is associated with transcriptional activation. nih.gov This can trigger a differentiation program in cancer cells, as seen in epidermal progenitors where LSD1 inhibition leads to the upregulation of differentiation-related transcription factors. nih.gov

Derivatives and analogues of this core structure have been developed and shown to be potent and selective LSD1 inhibitors. These compounds have demonstrated antiproliferative activity in various cancer cell lines, including those of liver and breast cancer, and have shown efficacy in in vivo models. nih.gov

LSD1 Inhibitor Analogue Cancer Cell Line IC50 / EC50 (µM) Effect
Compound 14 (analogue)HepG20.93Antiproliferative nih.gov
Compound 14 (analogue)HEP3B2.09Antiproliferative nih.gov
Compound 14 (analogue)HUH61.43Antiproliferative nih.gov
Compound 14 (analogue)HUH74.37Antiproliferative nih.gov
Compound 20 (analogue)MV4-110.36Antiproliferative researchgate.net
Compound 20 (analogue)Molm-133.4Antiproliferative researchgate.net
Compound 20 (analogue)MDA-MB-2315.6Antiproliferative researchgate.net
Compound 20 (analogue)MCF-73.6Antiproliferative researchgate.net

Interaction with Microsomal Triglyceride Transfer Protein (MTP)

Microsomal triglyceride transfer protein (MTP) is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins. Inhibition of MTP is a therapeutic strategy for lowering lipid levels. The specific interaction of this compound with MTP is not explicitly detailed in the provided search results. The lipophilic nature of the piperidine ring and the potential for the benzene-1,2-diol group to form interactions could allow it to bind to the lipid-binding cavity of MTP. Further research is necessary to confirm and characterize any inhibitory activity against MTP.

Metal Chelation Properties and Their Implications in Biological Systems

Catechol derivatives, such as this compound, are well-known for their ability to chelate metal ions. researchgate.net The two adjacent hydroxyl groups on the benzene ring can form stable complexes with a variety of metal ions, including iron, copper, and zinc. This metal-chelating property has significant biological implications.

In the context of enzymatic inhibition, metal chelation can be a mechanism of action. Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. By sequestering this essential metal ion, catechol-containing compounds can effectively inhibit the enzyme. For example, the activity of certain histone demethylases and other enzymes can be modulated by compounds that interfere with their metal cofactors.

Furthermore, the metal-chelating ability of such compounds can influence cellular processes by altering the homeostasis of essential metal ions. This can have downstream effects on signaling pathways and cellular functions. The formation of metal complexes with benzimidazole (B57391) derivatives containing a benzene-1,3-diol moiety has been associated with significant anticancer and antimicrobial activities. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery. For analogues of this compound, SAR studies have provided valuable insights.

In the context of LSD1 inhibition, modifications to the piperidine ring and the phenyl ring have been explored. For instance, replacing a pyrrolidine (B122466) ring with a piperidine ring in one series of compounds was shown to increase potency and selectivity. researchgate.net The substitution pattern on the aromatic rings also significantly impacts activity.

SAR studies on related scaffolds have demonstrated the importance of specific structural features for other biological targets as well. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides targeting sigma receptors, substitutions on the aromatic rings of both the phenylacetamide and benzyl (B1604629) moieties influenced binding affinity and selectivity. nih.gov Similarly, for inhibitors of the aldo-keto reductase enzyme AKR1C3, the conversion of a carboxylic acid to a pyrrolidinone in a related scaffold led to potent and selective inhibitors. researchgate.net

In another study on inhibitors of equilibrative nucleoside transporters (ENTs), the replacement of a naphthalene (B1677914) moiety with a benzene ring in an analogue of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) abolished inhibitory effects, highlighting the importance of this part of the molecule for activity. polyu.edu.hk

These examples underscore the utility of SAR in dissecting the molecular interactions that govern the biological effects of compounds related to this compound.

Q & A

Basic Research Questions

Q. How is 4-(Piperidin-1-yl)benzene-1,2-diol synthesized, and what are the critical considerations in its purification?

  • Methodology : Synthesis typically involves coupling reactions such as the Horner–Wadsworth–Emmons reaction or McMurry coupling to introduce the piperidin-1-yl group to the benzene-1,2-diol core. For purification, column chromatography combined with spectroscopic validation (e.g., NMR) is critical to resolve structural discrepancies between synthetic and naturally occurring analogs, as spectral shifts in 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can indicate impurities or stereochemical mismatches .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and stereochemistry. Complementary techniques like THz spectroscopy can differentiate structural isomers by detecting intermolecular vibrational modes unique to the substitution pattern. For example, benzene-1,2-diol derivatives exhibit distinct THz absorption peaks compared to 1,3- or 1,4-isomers .

Q. What are the key physicochemical properties (e.g., solubility, stability) of benzene-1,2-diol derivatives, and how do substituents like piperidin-1-yl influence these properties?

  • Methodology : Substituents such as piperidin-1-yl enhance solubility in polar solvents due to increased hydrogen-bonding capacity. Stability under oxidative conditions can be assessed via electrochemical assays (e.g., cyclic voltammetry), where the catechol moiety’s redox behavior is influenced by electron-donating/withdrawing groups .

Advanced Research Questions

Q. What mechanistic insights have been gained into the proton-coupled electron transfer (PCET) reactions of this compound derivatives in antioxidant assays?

  • Methodology : Electrochemical studies (e.g., cyclic voltammetry) combined with density functional theory (DFT) calculations reveal that the catechol moiety undergoes a concerted two-proton-coupled electron transfer (2PCET) mechanism when scavenging reactive oxygen species (ROS). Substituents like piperidin-1-yl modulate redox potentials by altering electron density distribution .

Q. How does the piperidin-1-yl substituent modulate the anti-inflammatory activity of benzene-1,2-diol derivatives in macrophage models?

  • Methodology : In vitro assays using murine macrophages assess nitric oxide (NO) production via the Griess reaction and pro-inflammatory enzyme expression (e.g., iNOS, COX-2) via western blotting. Piperidin-1-yl derivatives may reduce NO levels by inhibiting NF-κB signaling, with potency linked to substituent hydrophobicity and hydrogen-bonding capacity .

Q. What methodological approaches are recommended for assessing the genotoxic potential of this compound in compliance with regulatory guidelines?

  • Methodology : Follow OECD and ECHA protocols for in vitro (Ames test, micronucleus assay) and in vivo (rodent micronucleus) genotoxicity testing. If exposure exceeds the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 µg/kg/day), additional in vivo studies are warranted to evaluate clastogenicity .

Q. How can advanced analytical techniques like THz spectroscopy differentiate this compound from its structural isomers?

  • Methodology : THz spectroscopy detects intermolecular vibrations unique to substitution patterns. For example, benzene-1,2-diol derivatives exhibit distinct absorption features between 1.0–2.5 THz compared to 1,3- or 1,4-isomers. DFT-based normal mode analysis further validates spectral assignments .

Q. What computational strategies are employed to predict the interaction of this compound derivatives with biological targets?

  • Methodology : Hybrid density functional theory (e.g., B3LYP) optimizes molecular geometries and calculates charge transfer properties. Molecular docking simulations (e.g., AutoDock) predict binding affinities to receptors like adrenoceptors, with validation via in vitro assays (e.g., radioligand binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.